1-Penten-3-OL
Overview
Description
1-Penten-3-OL, also known as ethyl vinyl carbinol, is an organic compound with the molecular formula C5H10O. It is a colorless to pale yellow liquid with a mild grassy-green odor. This compound is found naturally in various foods such as bananas, oranges, raspberries, and asparagus . It is used as a flavor and fragrance agent due to its pleasant aroma .
Mechanism of Action
Target of Action
1-Penten-3-OL, also known as Ethyl vinyl carbinol , is a compound that has been found to interact with the liver-specific isozyme of alcohol dehydrogenase (L-ADH) . This enzyme plays a crucial role in the metabolism of various substances within the liver.
Mode of Action
The interaction of this compound with its target, L-ADH, involves serving as a substrate for this enzyme . This suggests that this compound may be metabolized by L-ADH, leading to changes in the enzyme’s activity and potentially influencing various metabolic processes.
Biochemical Pathways
It has been suggested that this compound may be involved in the fatty acid-oxylipin metabolic cycle . In this cycle, this compound could potentially act as a messenger molecule, inducing the upregulation of the synthesis of various other compounds, such as methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .
Pharmacokinetics
Given its interaction with l-adh, it is likely that this compound is metabolized in the liver .
Result of Action
Its potential role in the fatty acid-oxylipin metabolic cycle suggests that it may influence the production of various bioactive compounds, potentially affecting a range of physiological processes .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is flammable, and its vapors may form explosive mixtures with air . Therefore, the presence of heat, hot surfaces, sparks, open flames, and other ignition sources could potentially influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
1-Penten-3-OL is involved in several biochemical reactions, particularly in plants. It is produced through the lipoxygenase pathway, where it is derived from the oxidation of linoleic acid. The enzyme lipoxygenase catalyzes the formation of hydroperoxides, which are then converted into this compound by hydroperoxide lyase . This compound interacts with various enzymes and proteins, including those involved in the defense mechanisms of plants. For example, in tomato plants, this compound is produced in response to mechanical wounding and plays a role in the plant’s defense against herbivores .
Cellular Effects
This compound has been shown to influence various cellular processes. In plants, it acts as a signaling molecule that can induce the expression of defense-related genes. This compound affects cell signaling pathways, particularly those involving jasmonic acid, a plant hormone involved in stress responses . Additionally, this compound can modulate gene expression and cellular metabolism, leading to the production of other volatile compounds that contribute to the plant’s defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It binds to receptors and enzymes involved in the lipoxygenase pathway, leading to the production of signaling molecules such as jasmonic acid . This compound can also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it can inhibit certain enzymes involved in the degradation of hydroperoxides, thereby enhancing the production of defense-related compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions but can degrade when exposed to light and oxygen . Over time, the concentration of this compound may decrease, leading to changes in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including gastrointestinal irritation and central nervous system depression . These findings highlight the importance of dosage in determining the safety and efficacy of this compound in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is produced through the lipoxygenase pathway, where linoleic acid is converted into hydroperoxides, which are then cleaved to form this compound . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, particularly those involved in defense responses, such as leaves and stems .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its role in the cell. It can be found in the cytoplasm, where it interacts with enzymes involved in the lipoxygenase pathway . Additionally, this compound can be targeted to specific organelles, such as chloroplasts, where it plays a role in the production of volatile compounds involved in plant defense .
Preparation Methods
1-Penten-3-OL can be synthesized through several methods. One common synthetic route involves the prolonged contact of 1-chloro-2-pentene with sodium hydroxide solution . Another method involves the use of alkenylchromium reagents, where 1-hexylethenyl triflate is reacted with chromium (II) chloride and nickel (II) chloride in the presence of N,N-dimethylformamide .
Chemical Reactions Analysis
1-Penten-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-penten-3-one, a compound known for its use in organic synthesis.
Reduction: Reduction reactions can convert this compound into pentane derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Penten-3-OL has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: Studies have shown its role in the detoxification processes in Drosophila melanogaster.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
Comparison with Similar Compounds
1-Penten-3-OL can be compared with other similar compounds such as:
1-Pentanol: Both compounds have similar molecular structures, but 1-Pentanol lacks the double bond present in this compound.
2-Penten-1-OL: This compound has a similar structure but differs in the position of the hydroxyl group.
3-Penten-2-OL: Another similar compound with the hydroxyl group located at a different position on the carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
pent-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMXWZXFBOANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862293 | |
Record name | 1-Penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour | |
Record name | 1-Penten-3-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19396 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1-Penten-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
114.00 °C. @ 760.00 mm Hg | |
Record name | 1-Penten-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |
Record name | 1-Penten-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-Penten-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.831-0.837 | |
Record name | 1-Penten-3-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
9.68 [mmHg] | |
Record name | 1-Penten-3-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19396 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
616-25-1 | |
Record name | 1-Penten-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Penten-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-PENTEN-3-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Penten-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PENTEN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYU6Q1758M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Penten-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Penten-3-ol?
A1: The molecular formula of this compound is C5H10O, and its molecular weight is 86.13 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several studies utilize gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in various matrices. [] []
Q3: Has the stability of this compound been studied in food systems?
A3: Research has shown that this compound can be used as an indicator of lipid oxidation in food products like granola bars enriched with fish oil. [] Additionally, its presence and concentration changes have been observed in salted hairtail fish during processing. []
Q4: Is this compound utilized as a reactant in any notable chemical reactions?
A4: Yes, this compound can be used as a starting material in the multi-stage synthesis of vinyloxypentene, which upon pyrolysis yields 3-ethyl-4-pentenal. []
Q5: Has this compound been used in the synthesis of other compounds?
A5: Yes, it has been employed in the synthesis of pheromones with acetal structures through radical additions to divinyl ketone. []
Q6: Are there any studies exploring the structure-activity relationship of this compound derivatives?
A6: Yes, researchers have investigated the trans-esterification reaction of 5-phenyl-1-penten-3-ol, a derivative of this compound, using Pseudomonas cepacia lipase. The study highlighted the impact of acyl donor choice and thiacrown ether additives on the reaction rate and enantioselectivity. []
Q7: Does the scientific literature discuss the environmental impact of this compound?
A7: While specific ecotoxicological data might be limited, research suggests that this compound, as a volatile organic compound, plays a role in plant-insect interactions. For instance, it is found in the volatile profile of tea shoots and has been implicated in attracting the parasitic wasp Apanteles sp., a natural enemy of tea geometrids. [, ]
Q8: Are there studies investigating the dissolution and solubility of this compound?
A8: While specific studies focusing solely on the dissolution and solubility of this compound might be limited within the provided research papers, its use in various applications, such as in the synthesis of pheromones [] and as a starting material for vinyloxypentene production, [] suggests its solubility in organic solvents.
Q9: Does this compound exhibit any biological activity in plants?
A9: Research indicates that this compound is a volatile organic compound produced by plants, specifically identified in soybean, green beans, and tea leaves. [, ] In soybeans, it is considered a precursor to the "raw-bean" aroma compound ethyl vinyl ketone. []
Q10: What is the role of this compound in plant-insect interactions?
A10: this compound, as a component of tea shoot volatiles, has been found to elicit electroantennogram (EAG) responses and influence the behavior of Apanteles sp. parasitic wasps. This suggests its potential role as a semiochemical in attracting beneficial insects for pest control in tea plantations. []
Q11: How does this compound contribute to the aroma profile of food?
A11: In studies analyzing the flavor profile of various food items, this compound was identified as a key contributor. In squid, it plays a significant role in its characteristic aroma. [] In black tea, it is recognized as a crucial volatile flavor component. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.